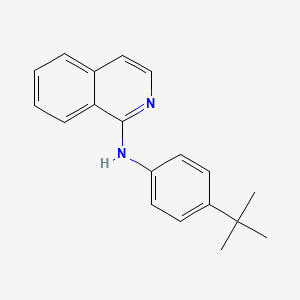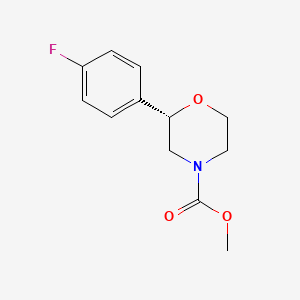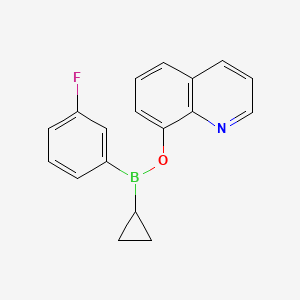![molecular formula C17H23NO6 B14192899 dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate CAS No. 834917-35-0](/img/structure/B14192899.png)
dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is an organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate typically involves a multi-step process. One common method includes the esterification of propanedioic acid with isopropanol, followed by the nitration of the resulting ester. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Dipropan-2-yl 2-[(1S,2R)-2-nitro-1-phenylbutyl]propanedioate: Similar structure but with a different stereochemistry and alkyl chain length.
Dipropan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate: Contains a dithiolan ring instead of a nitro group.
Uniqueness
Dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate is unique due to its specific stereochemistry and the presence of both nitro and ester functional groups
Properties
CAS No. |
834917-35-0 |
|---|---|
Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-11(2)23-16(19)15(17(20)24-12(3)4)14(10-18(21)22)13-8-6-5-7-9-13/h5-9,11-12,14-15H,10H2,1-4H3/t14-/m0/s1 |
InChI Key |
YACMNRQZSPGAOP-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)OC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


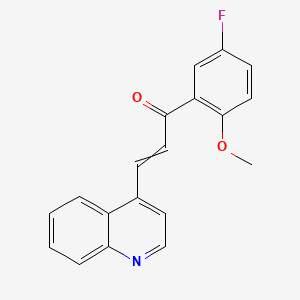
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

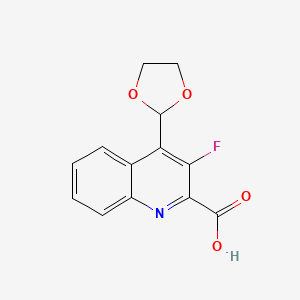
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
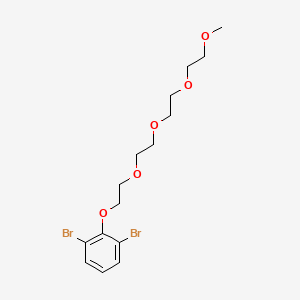
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)

